Superior Anti-M. abscessus Potency vs. Close Analogs in Benzothiazole Amide Series
CRS400393 (compound 43) exhibited a 2-fold lower MIC against Mycobacterium abscessus ATCC 19977 compared to analog 42 (5-Br), a 2-fold lower MIC compared to analog 45 (5,7-diF), and a 4-fold lower MIC compared to analog 44 (5,7-diMe) [1].
| Evidence Dimension | Minimum Inhibitory Concentration (MIC) against M. abscessus |
|---|---|
| Target Compound Data | 0.03 µg/mL |
| Comparator Or Baseline | Compound 42 (5-Br): 0.06 µg/mL; Compound 45 (5,7-diF): 0.06 µg/mL; Compound 44 (5,7-diMe): 0.12 µg/mL |
| Quantified Difference | 2- to 4-fold more potent |
| Conditions | M. abscessus ATCC 19977, microbroth dilution assay |
Why This Matters
Improved potency against M. abscessus, a notoriously drug-resistant NTM, directly impacts in vivo efficacy and the likelihood of achieving therapeutic exposure.
- [1] De Groote MA, et al. Discovery of Benzothiazole Amides as Potent Antimycobacterial Agents. Bioorg Med Chem Lett. 2018;28(19):3177-3181. doi:10.1016/j.bmcl.2018.08.026 View Source
